molecular formula C7H3ClF4O2S B067374 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride CAS No. 176225-09-5

4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Cat. No.: B067374
CAS No.: 176225-09-5
M. Wt: 262.61 g/mol
InChI Key: IGMYEVQPXWKFQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-2-(trifluoromethyl)benzene. This can be achieved using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is used as a building block in the synthesis of various fluorinated organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology and Medicine: In medicinal chemistry, the compound is used to introduce sulfonyl fluoride groups into drug molecules, enhancing their biological activity and stability. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules .

Industry: The compound is employed in the production of advanced materials, including polymers and coatings, where its fluorinated structure imparts unique properties such as chemical resistance and thermal stability .

Comparison with Similar Compounds

Uniqueness: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both fluorine and sulfonyl chloride groups, which impart high reactivity and versatility in chemical synthesis. The fluorine atoms enhance the compound’s stability and lipophilicity, making it valuable in the development of pharmaceuticals and advanced materials .

Biological Activity

4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive sulfonyl chloride compound utilized in various chemical syntheses. Its unique structure, characterized by the presence of fluorine atoms, imparts significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications in research and industry.

  • Chemical Formula : C7_7H3_3ClF4_4O2_2S
  • CAS Number : 176225-09-5
  • Molecular Weight : 256.61 g/mol
  • Solubility : Soluble in methanol; exhibits stability under inert conditions.

The biological activity of this compound primarily arises from its ability to act as an electrophile due to the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamides and other derivatives. The trifluoromethyl group enhances the electrophilicity, making it a potent reagent in organic synthesis.

Types of Reactions:

  • Nucleophilic Substitution : Reacts with amines, alcohols, and thiols to form sulfonamides and sulfonates.
  • Oxidation and Reduction : Although less common, it can participate in redox reactions under specific conditions.

Medicinal Chemistry

This compound is employed in the synthesis of various bioactive compounds, including enzyme inhibitors and pharmaceuticals. The introduction of sulfonyl fluoride groups into drug molecules enhances their biological activity and stability. For example, it has been used to synthesize compounds with significant antibacterial properties against Gram-positive bacteria.

Case Study: Antibacterial Activity

Recent studies have demonstrated that derivatives of benzenesulfonates exhibit potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L, indicating their potential as antibacterial agents. Notably, these compounds showed low cytotoxicity against human lung fibroblasts (MRC-5), with IC50_{50} values exceeding 12.3 mg/L .

Research Findings

CompoundMIC (mg/L)Target BacteriaCytotoxicity (IC50_{50})
This compound derivative0.39–3.12MSSA, MRSA>12.3

Environmental Factors Influencing Activity

The efficacy of this compound is influenced by environmental conditions such as temperature, pH, and the presence of other reactive substances. These factors can affect the stability and reactivity of the compound during synthesis and application.

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMYEVQPXWKFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372132
Record name 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176225-09-5
Record name 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
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